molecular formula C17H16F3N9 B2871652 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 2380193-34-8

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B2871652
CAS No.: 2380193-34-8
M. Wt: 403.373
InChI Key: YHDZHIZZJUXISV-UHFFFAOYSA-N
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Description

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex heterocyclic compound with a unique structure that combines several nitrogen-containing rings

Properties

IUPAC Name

6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N9/c1-11-10-12-15(21-4-5-28(12)24-11)27-8-6-26(7-9-27)14-3-2-13-22-23-16(17(18,19)20)29(13)25-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZHIZZJUXISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperazine and triazolopyridazine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization steps. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target but often involve key interactions between the compound’s nitrogen-containing rings and the active sites of the target molecules.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with nitrogen-containing rings, such as:

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